Meadowlactone, (S)-

Description

Overview of Delta-Lactones in Natural Products Chemistry

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. nist.gov Their classification is determined by the size of the ring, denoted by Greek letters (α-, β-, γ-, δ-). Delta-lactones (δ-lactones) are characterized by a stable six-membered ring, consisting of five carbon atoms and one oxygen atom. nist.gov This ring structure is formed from the corresponding 5-hydroxyalkanoic acid.

In the realm of natural products, delta-lactones are prevalent and play a crucial role in the flavor and aroma profiles of various foods and materials. They are known constituents in dairy products, contributing to their creamy and rich flavors, and are also found in fruits and oak wood, where they influence the taste of barrel-aged beverages. nist.gov The stability of the six-membered ring makes delta-lactones a common structural motif in biologically active molecules and sensory compounds.

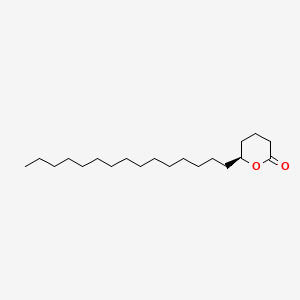

Structural Classification and Significance of (S)-Meadowlactone

(S)-Meadowlactone is chemically classified as a saturated delta-lactone. Its formal IUPAC name is (S)-6-pentadecyloxan-2-one, also known as (S)-delta-eicosalactone. nih.gov The structure consists of a tetrahydropyran-2-one ring substituted at the 6-position with a long, fifteen-carbon alkyl chain (a pentadecyl group). The "(S)-" designation specifies the stereochemical configuration at the chiral center, which is the carbon atom at the 6-position of the lactone ring.

The significance of (S)-Meadowlactone stems from both its natural origin and its physicochemical properties. It is a derivative of fatty acids found in Meadowfoam (Limnanthes alba) seed oil. youtube.comincidecoder.com The long alkyl chain imparts significant lipophilicity to the molecule, while the lactone ring provides a polar, hydrophilic functional group. This amphiphilic nature is key to its applications, particularly in cosmetics where it is valued as an emollient and moisturizing agent. incidecoder.comulprospector.com

Historical Context of Meadowlactone (B1215040) Research

Research into meadowlactone is intrinsically linked to the agricultural and industrial development of its source, the Meadowfoam plant (Limnanthes alba). Meadowfoam was identified as a promising new oilseed crop due to the unique composition of its oil, which is rich in long-chain fatty acids (C20 and C22). natureinbottle.comnist.gov The investigation of derivatives from this highly stable oil led to the identification and synthesis of meadowlactone. youtube.com While its primary commercial application has been in the personal care industry, its structural similarity to other flavor-active delta-lactones has prompted interest in its sensory properties and other potential chemical applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85535-79-1 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

(6S)-6-pentadecyloxan-2-one |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h19H,2-18H2,1H3/t19-/m0/s1 |

InChI Key |

LLPDOHGLBDHCJZ-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]1CCCC(=O)O1 |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CCCC(=O)O1 |

Origin of Product |

United States |

Stereochemistry and Absolute Configuration of S Meadowlactone

Elucidation of the (S)-Configuration

The absolute configuration of Meadowlactone (B1215040) as (S) has been determined through advanced analytical techniques. While specific studies detailing the initial assignment for (S)-Meadowlactone are not broadly available in public literature, the process for similar chiral compounds typically involves methods such as X-ray crystallography of a suitable crystalline derivative or the use of chiral chromatography compared against a standard of known configuration. Another established method is the application of Electronic Circular Dichroism (ECD), which was used to determine the absolute configuration of other natural compounds. researchgate.net The synthesis of delta-lactones from the fatty acids present in meadowfoam oil, such as 5-eicosenoic acid, has been a subject of study, with processes developed to selectively produce these compounds. google.com

Importance of Stereoisomerism in Delta-Lactone Chemistry

Stereoisomerism plays a pivotal role in the chemistry of delta-lactones, significantly influencing their sensory and biological properties. Delta-lactones are known for their contribution to the flavors and aromas of many natural products. google.com The different stereoisomers of a lactone can elicit distinct biological responses. libretexts.org For instance, the two enantiomers of carvone (B1668592) are responsible for the scents of caraway and spearmint, respectively. libretexts.org This principle of stereospecificity extends to the biological activity of compounds. For example, only the (-)-α-bisabolol enantiomer exhibits biological activity. amazonaws.com

The specific three-dimensional structure of each stereoisomer determines how it interacts with chiral receptors in biological systems, such as taste and olfactory receptors. libretexts.org This interaction is highly specific, much like a key fitting into a lock. Consequently, one enantiomer may exhibit a desired aroma or therapeutic effect, while the other may be inactive or even produce an undesirable effect. The synthesis of optically active lactones is therefore a significant area of research, with methods like organocatalytic asymmetric synthesis being developed to produce specific enantiomers with high selectivity. nih.govnih.gov

Chiral Purity Assessment of (S)-Meadowlactone

Ensuring the chiral purity of (S)-Meadowlactone is essential for its intended applications, guaranteeing consistent quality and efficacy. The assessment of chiral purity involves quantifying the amount of the desired enantiomer (S) relative to its mirror image, the (R)-enantiomer.

Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. This technique separates the enantiomers, allowing for their individual quantification. Gas chromatography (GC) with a chiral column is another powerful tool for separating and quantifying volatile chiral compounds like lactones. flinders.edu.au

The validation of these chiral purity methods is critical and generally follows established regulatory guidelines. registech.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the desired enantiomer in the presence of the other.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the enantiomer over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.

System suitability tests are also performed to ensure the analytical system is performing correctly before running samples. registech.com For instance, a reference sample containing a known ratio of the (S) and (R) enantiomers might be analyzed to verify the system's ability to separate and quantify them accurately. registech.com

Below is an interactive data table summarizing the key validation parameters for a typical chiral purity assay.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from the other enantiomer or other impurities. | Peak purity of the main component should be demonstrated. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |

| Accuracy | Recovery of the undesired enantiomer spiked into the main component. | 80-120% recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple injections. | RSD ≤ 2% |

| Limit of Quantitation | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Natural Occurrence and Phytochemical Analysis of S Meadowlactone

Presence in Limnanthes alba (Meadowfoam) Seed Oil

(S)-Meadowlactone is a significant functional ingredient derived from the seed oil of the Meadowfoam plant, Limnanthes alba. google.comresearchgate.net This herbaceous plant, native to the Pacific Northwest of the United States, produces seeds that contain 20-30% oil. eaapublishing.orggoogle.com The oil is renowned for its unique fatty acid composition, comprising over 95-98% long-chain fatty acids (C20-C22). eaapublishing.orgajol.info

Meadowlactone (B1215040) itself is a delta-lactone that is chemically formed through the intramolecular condensation, specifically the removal of a water molecule, from the hydroxyl and carboxyl groups of hydroxy fatty acids present in the oil. google.com While crude meadowfoam oil contains various minor constituents, purified Meadowlactone is isolated for use in various applications. google.comgoogle.com The compound can be produced from meadowfoam seed oil using established chemical processes. google.com

Identification in Lepidium sativum (Garden Cress) Seeds

Phytochemical analysis has confirmed the presence of Meadowlactone in the seeds of Lepidium sativum, commonly known as garden cress. bioline.org.brricht.iracs.org Lepidium sativum, a fast-growing annual herb belonging to the Brassicaceae family, is cultivated worldwide for culinary and medicinal purposes. acs.orgresearchgate.net Its seeds contain a rich profile of phytochemicals, including alkaloids, flavonoids, proteins, and fats. acs.orgresearchgate.net

In a detailed analysis of the essential oil extracted from whole garden cress seeds, Meadowlactone was identified as one of the constituent compounds. bioline.org.brricht.ir Specifically, a study utilizing gas chromatography-mass spectrometry (GC-MS) reported that Meadowlactone constituted 1.68% of the total identified components in the methanolic extract of the seed oil. bioline.org.brricht.iracs.org

| Botanical Source | Family | Plant Part | Reported Content of Meadowlactone | Reference |

| Limnanthes alba | Limnanthaceae | Seed Oil | Derived ingredient | google.comresearchgate.net |

| Lepidium sativum | Brassicaceae | Seed Oil | 1.68% | bioline.org.brricht.iracs.org |

Detection in Other Botanical Sources (e.g., Mulberry Lattices)

Beyond meadowfoam and garden cress, analytical studies have identified Meadowlactone in other, unrelated botanical sources. One notable example is the latex of the mulberry tree (Morus spp.). A comprehensive GC-MS analysis of latex from the S-146 mulberry variety detected Meadowlactone at a concentration of 0.24%. researchgate.netnih.gov Mulberry latex is known to be rich in a diverse array of bioactive compounds, including sugar-mimic alkaloids and unique proteins. semanticscholar.org

Furthermore, Meadowlactone has been identified in the oil of several varieties of peanut (Arachis hypogaea). A chromatographic study of ten different peanut varieties consistently found Meadowlactone at concentrations between 0.15% and 0.18%. ajol.info Research has also suggested that the fern Paspalum hydaspidis may contain Meadowlactone, where it is thought to contribute to the plant's potential biological activities.

Analytical Methods for Natural Product Isolation and Quantification of (S)-Meadowlactone

The identification and quantification of (S)-Meadowlactone from complex botanical matrices rely on advanced analytical techniques. These methods are crucial for separating the compound from other phytochemicals and determining its concentration.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of Meadowlactone in plant extracts. nih.gov This technique is highly effective for separating and identifying volatile and semi-volatile compounds. In the analysis of garden cress seed oil, researchers used a GC system equipped with a capillary column (e.g., Agilent HP-5MS) and a mass selective detector. richt.ir The process involves injecting a sample of the extracted oil, which is then vaporized. Helium is typically used as the carrier gas to move the components through the column, where they are separated based on their boiling points and interactions with the column's stationary phase. google.comricht.ir

As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (commonly using electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio (m/z). google.combioline.org.br The resulting mass spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries, such as the NIST library, to confirm the identity of the compound. bioline.org.br GC-MS has been successfully used to identify Meadowlactone in extracts from Lepidium sativum, Morus spp. latex, and Arachis hypogaea. ajol.infobioline.org.brnih.gov

In addition to GC-MS, other analytical methods are employed in the study of (S)-Meadowlactone.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique used for the quantification and purification of lactones. google.comgoogle.com One method describes the use of HPLC coupled with an evaporative light-scattering detector (ELSD) to quantify purified Meadowlactone. google.com HPLC has also been used to determine the yield of delta-lactones during their synthesis from unsaturated fatty acids. google.com The technique is valuable for analyzing compounds that are not sufficiently volatile for GC analysis. bioline.org.br

Spectroscopy: Spectroscopic methods are essential for structural elucidation. The PubChem database contains reference spectra for Meadowlactone, including 1D Nuclear Magnetic Resonance (NMR) spectra (specifically 13C NMR) and vapor phase Infrared (IR) spectra. NMR spectroscopy is a definitive method for determining the precise chemical structure of isolated compounds, and while specific studies on Meadowlactone's NMR analysis are not detailed in the provided context, it is a standard method for identifying such molecules. google.combioline.org.br

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary, qualitative method for screening phytochemicals in plant extracts. eaapublishing.org It allows for the rapid separation of components in a mixture and can indicate the presence of different classes of compounds before more sophisticated quantitative analysis is performed. researchgate.net

| Analytical Method | Application for (S)-Meadowlactone Analysis | Reference |

| GC-MS | Primary method for identification and quantification in plant extracts (Lepidium sativum, Morus latex, Arachis hypogaea). | ajol.infobioline.org.brricht.irnih.gov |

| HPLC | Quantification of purified lactone and determination of reaction yields. | google.comgoogle.com |

| NMR Spectroscopy | Structural elucidation (reference 13C NMR spectra available). | bioline.org.br |

| IR Spectroscopy | Structural characterization (reference spectra available). | |

| TLC | General preliminary screening of phytochemicals in extracts. | researchgate.neteaapublishing.org |

Biosynthesis and Metabolic Pathways of Meadowlactone

Proposed Biosynthetic Routes from Fatty Acids (e.g., 5-Hydroxyicosanoic Acid)

The primary and most direct proposed biosynthetic route to Meadowlactone (B1215040) is through the intramolecular cyclization of 5-hydroxyicosanoic acid. nih.gov This process involves the formation of an ester bond between the hydroxyl group at the fifth carbon and the carboxylic acid group at the first carbon of the fatty acid chain.

This lactonization reaction results in the formation of a stable six-membered ring structure known as a delta-lactone. While the precise enzymatic machinery driving this specific conversion in various organisms is a subject of ongoing research, the synthesis of fatty acids themselves is a well-understood anabolic process. In various bacteria, for instance, fatty acid synthesis pathways, such as those involving fatty acid synthase (FAS) systems, are responsible for producing the precursor long-chain fatty acids. nih.govrsc.org The subsequent hydroxylation at the C-5 position and lactonization lead to the final Meadowlactone product.

Non-Enzymatic Formation Pathways (e.g., from Arachidonic Acid Oxidation)

Beyond direct enzymatic synthesis, (S)-Meadowlactone can also be formed through non-enzymatic pathways, notably from the oxidation of polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov Arachidonic acid, a 20-carbon fatty acid with four double bonds, is susceptible to oxidation by reactive oxygen species (ROS). nih.gov

This non-enzymatic autoxidation can lead to the formation of various oxidized derivatives, including hydroperoxides. Subsequent chemical reactions can convert these intermediates into hydroxy fatty acids, such as 5-hydroxyeicosatetraenoic acid (5-HETE). In an acidic environment or through spontaneous intramolecular reaction, the 5-hydroxy group can attack the carboxyl group, leading to cyclization and the formation of the corresponding lactone. nih.gov The saturation of the remaining double bonds would then yield (S)-Meadowlactone. This pathway highlights a route where oxidative stress can lead to the formation of this stable lactone. nih.gov

Enzymatic Biotransformations Involving Lactonases (e.g., Paraoxonases)

The metabolism and breakdown of (S)-Meadowlactone can be facilitated by a class of enzymes known as lactonases. Paraoxonases (PONs) are a prominent family of enzymes recognized for their lactonase activity. nih.govnih.gov These enzymes, including PON1, PON2, and PON3, are capable of hydrolyzing the ester bond within the lactone ring. nih.gov

This hydrolytic activity opens the ring structure, converting (S)-Meadowlactone back into its linear hydroxy fatty acid form, 5-hydroxyicosanoic acid. The primary function of paraoxonases is thought to be the hydrolysis of various lactones, and they exhibit broad substrate specificity. nih.govnih.gov This enzymatic action is a key part of the metabolic processing of lactones within the body, preventing their accumulation and facilitating further metabolism of the resulting hydroxy fatty acid.

Summary of Formation Pathways

| Pathway Type | Precursor Molecule | Key Process | Resulting Product |

| Biosynthetic | 5-Hydroxyicosanoic Acid | Intramolecular Cyclization (Lactonization) | (S)-Meadowlactone |

| Non-Enzymatic | Arachidonic Acid | Oxidation and Cyclization | (S)-Meadowlactone |

| Biotransformation (Degradation) | (S)-Meadowlactone | Enzymatic Hydrolysis | 5-Hydroxyicosanoic Acid |

Synthetic Methodologies for S Meadowlactone and Chiral Delta Lactones

Chemical Synthesis Approaches for Delta-Lactones from Unsaturated Fatty Acids

The conversion of unsaturated fatty acids into δ-lactones represents a direct and atom-economical approach to these valuable compounds. These methods typically involve the intramolecular cyclization of a hydroxy fatty acid, which can be generated in situ from an unsaturated precursor.

Acid-catalyzed cyclization is a common method for the synthesis of lactones from unsaturated fatty acids. google.comwipo.intinchem.org This process involves the protonation of the double bond to form a carbocation, which is then trapped by the intramolecular carboxylic acid group to form the lactone ring. The regioselectivity of this reaction, yielding either a γ- or δ-lactone, is influenced by several factors.

The synthesis of δ-stearolactone from oleic acid using concentrated sulfuric acid in the presence of polar, non-participating solvents has been demonstrated. researchgate.net Lower temperatures (e.g., 20°C) were found to favor the formation of the δ-lactone over the thermodynamically more stable γ-lactone, achieving δ/γ ratios as high as 15:1. researchgate.netpsu.edu In an aqueous environment, a pH-dependent equilibrium exists between the lactone ring and the open-chain hydroxycarboxylate anion, with the lactone form being favored in acidic conditions. inchem.org

Similarly, δ-eicosanolactone and δ-docosanolactone have been synthesized directly from meadowfoam oil triglycerides using stoichiometric amounts of perchloric or sulfuric acid. researchgate.net Reactions conducted at 40°C without a solvent yielded δ-lactones with δ/γ ratios ranging from 6:1 to 10.4:1. researchgate.net Increasing the concentration of sulfuric acid was found to improve both the yield of the δ-lactone and the δ/γ ratio. researchgate.net

The table below summarizes the effect of different acid catalysts and reaction conditions on the synthesis of δ-lactones from unsaturated fatty acids.

| Unsaturated Fatty Acid | Acid Catalyst | Solvent | Temperature (°C) | δ/γ Ratio | Yield (%) | Reference |

| Oleic Acid | H₂SO₄ | Methylene Chloride | 20 | 15:1 | - | researchgate.netpsu.edu |

| Oleic Acid | H₂SO₄ | Methylene Chloride | 50 | 0.3:1 | 75 | psu.edu |

| Oleic Acid | HClO₄ | None | 50 | 3.1:1 | Modest | researchgate.netpsu.edu |

| Meadowfoam Oil | HClO₄ | None | 40 | up to 10.4:1 | 73 | researchgate.net |

| Meadowfoam Oil | H₂SO₄ | None | 40 | up to 10.4:1 | 75 | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Controlling the regioselectivity of lactonization is crucial for the specific synthesis of δ-lactones. Research has shown that several factors can be manipulated to favor the formation of the six-membered δ-lactone ring over the five-membered γ-lactone.

A key strategy involves the use of low temperatures and specific acid catalysts. For instance, the reaction of meadowfoam fatty acids with mineral acid catalysts in polar, non-participating solvents at low temperatures promotes the formation of δ-lactones. researchgate.net This is attributed to the kinetic control of the reaction, where the formation of the δ-lactone is faster under these conditions.

The choice of the starting unsaturated fatty acid also plays a significant role. Fatty acids with unsaturation at the Δ⁵ position, such as those found in meadowfoam oil, are particularly well-suited for the synthesis of δ-lactones. google.comgoogle.com The acid-catalyzed cyclization of these Δ⁵-unsaturated fatty acids selectively yields δ-lactones. google.com

Furthermore, the concentration of the acid catalyst can influence the regioselectivity. In the synthesis of δ-stearolactone from oleic acid, lower acid concentrations, in conjunction with lower temperatures and high solvent ratios, favored the δ-lactone. researchgate.net

Enantioselective Synthesis of Chiral Lactones

The synthesis of enantiomerically pure chiral lactones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.org Several powerful strategies have been developed to achieve high levels of enantioselectivity.

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for the synthesis of chiral lactones. rsc.orgacs.org This approach typically involves the hydrogenation of a prochiral unsaturated lactone or a related ketoester precursor in the presence of a chiral iridium catalyst.

For example, the asymmetric hydrogenation of γ- and δ-ketoacids using a chiral spiro iridium catalyst has been shown to produce optically active γ- and δ-lactones in high yields and with excellent enantioselectivities (up to >99% ee). acs.org This method provides a direct and efficient route to these valuable chiral building blocks.

Another powerful application of iridium catalysis is the dynamic kinetic resolution (DKR) of racemic α-substituted lactones. rsc.orgnih.gov In this process, a racemic starting material is converted into a single enantiomer of the product. Using an Ir-SpiroPAP catalyst, a range of chiral diols were prepared from racemic α-substituted lactones with high yields (80–95%) and high enantioselectivities (up to 95% ee). rsc.orgnih.govajchem-b.com

The table below highlights some examples of Ir-catalyzed asymmetric synthesis of chiral lactones.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| γ- and δ-Ketoacids | Chiral Spiro Iridium Catalyst | γ- and δ-Lactones | High | >99 | acs.org |

| Racemic α-Substituted Lactones | Ir-SpiroPAP | Chiral Diols | 80-95 | up to 95 | rsc.orgnih.govajchem-b.com |

| Benzo-fused Ketoesters | Chiral Iridium Complexes | Chiral Lactones | up to 99 | up to 99 | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for the enantioselective synthesis of chiral lactones. These methods offer mild reaction conditions and often provide access to products with high enantiopurity.

One prominent organocatalytic strategy is the asymmetric Michael addition to α,β-unsaturated carbonyl compounds. For instance, the Michael addition of aryl methyl ketones to 2-furanones, catalyzed by a chiral 1,2-diphenyl-1,2-ethanediamine and p-TSA·H₂O, affords highly functionalized chiral 3,4-substituted lactones in good yields and with excellent enantioselectivities (up to >99% ee). rsc.org Similarly, the addition of cyclopentane-1,2-dione to alkylidene oxindoles catalyzed by a bifunctional squaramide leads to Michael adducts with high enantioselectivities. beilstein-journals.org

Organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex chiral lactones. A notable example is the enantioselective cascade reaction between α,β-unsaturated aldehydes and malonic half-thioesters, which furnishes chiral δ-lactones in good to excellent yields (69–93%) and with high to excellent enantioselectivities (88–96% ee). rsc.org Another approach involves the organocatalytic annulation cascade reaction of α,β-unsaturated butenolides and butyrolactone-derived cyclic imino esters. oaepublish.com Furthermore, bridged biaryls containing an eight-membered lactone have been synthesized with high stereoselectivity through an N-heterocyclic carbene-catalyzed cascade reaction. acs.org

A one-pot sequential process involving an enantioselective organocatalytic Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini reaction, has been developed for the synthesis of chiral γ-lactones. acs.orgacs.orgnih.gov

Desymmetrization of achiral, often meso, precursors is a powerful strategy for the enantioselective synthesis of chiral molecules, including lactones. rsc.orgnih.gov This approach simplifies the synthesis by starting from readily available symmetrical compounds and introducing chirality in a controlled manner. rsc.org

A key example is the asymmetric hydrogenation/desymmetrization of a meso-anhydride to produce a key lactone intermediate for the synthesis of (+)-biotin. acs.orgresearchgate.net While this reaction can be achieved with high enantioselectivity using a chiral iridium catalyst, efforts have been made to improve the efficiency by reducing the catalyst loading. acs.orgresearchgate.net

The desymmetrization of fully substituted carbons with a pair of enantiotopic functional groups is a practical method for creating quaternary stereocenters. researchgate.net An N-heterocyclic carbene-catalyzed desymmetrization of 1,3-diketones through an enantioselective aldol (B89426) reaction has been used to synthesize α,α-disubstituted cyclopentenes, which can be precursors to lactones. nih.gov This process involves the formation of a β-lactone intermediate that subsequently decarboxylates. nih.gov

Derivatization and Transformation of Meadowlactone (B1215040) Intermediates

(S)-Meadowlactone, a δ-lactone, serves as a versatile intermediate for the synthesis of various commercially valuable compounds. google.com Its structure, featuring a reactive lactone ring, allows for facile ring-opening reactions with a range of nucleophiles. This reactivity is significantly greater than that of corresponding γ-lactones. dss.go.th The derivatization of meadowlactone leads to the production of acyclic compounds such as 5-hydroxy fatty acids, 5-hydroxy wax esters, and 5-hydroxy amides, which have applications in cosmetics, lubricants, and as dispersing agents. google.comdss.go.th

Conversion to 5-Hydroxy Fatty Acids

The transformation of δ-lactones, such as (S)-Meadowlactone, into 5-hydroxy fatty acids is a straightforward process achieved through hydrolysis. google.com This conversion is typically accomplished by reacting the lactone with an alkali, like sodium hydroxide (B78521), in an aqueous solution. google.com

A key advantage of this methodology is its flexibility. The 5-hydroxy fatty acids can be synthesized from isolated and purified δ-lactones. Alternatively, the reaction can be performed directly on the crude reaction mixture resulting from the initial formation of the lactone, which eliminates intermediate separation and purification steps. google.com

The recovery of the resulting 5-hydroxy fatty acid from the aqueous alkaline solution involves a pH adjustment. The mixture is acidified to a pH of approximately 5.5, which protonates the carboxylate to form the free fatty acid. This allows for its extraction into an organic solvent, such as ethyl acetate (B1210297). To facilitate the dissolution of any precipitate, the ethyl acetate may be heated to reflux. After extraction, the organic phase is dried, typically over sodium sulfate, filtered, and cooled to induce crystallization of the product. This process yields the pure 5-hydroxy fatty acid with reported yields greater than 70%. google.com

Table 1: Reaction Details for Conversion to 5-Hydroxy Fatty Acids

| Reactant | Reagents | Solvent | Key Steps | Yield |

| (S)-Meadowlactone (δ-lactone) | Alkali (e.g., NaOH) | Aqueous Solution | 1. Reaction with alkali. 2. Acidification to pH ~5.5. 3. Extraction with ethyl acetate. 4. Crystallization. | >70% google.com |

Formation of 5-Hydroxy Wax Esters and Amides

The ring-opening of δ-lactones with alcohol and amine nucleophiles provides an efficient route to 5-hydroxy wax esters and 5-hydroxy amides, respectively. dss.go.th These reactions are noted for being significantly faster compared to derivatization from the parent fatty acids or the corresponding γ-lactones. dss.go.th

5-Hydroxy Wax Esters

The synthesis of 5-hydroxy wax esters is achieved by reacting a δ-lactone with an alcohol. google.com The reaction is typically conducted by mixing the δ-lactone at its melting point with a slight excess of a primary alcohol in the presence of an acid catalyst (approximately 0.01 equivalents). google.com The reaction is rapid, with the formation of a precipitate and subsequent solidification of the entire reaction mixture often occurring within 15 minutes. A near-quantitative conversion of the δ-lactone to the 5-hydroxy wax ester can be achieved. google.com The product can then be purified by dilution in a nonpolar solvent like hexane (B92381) and vacuum filtration. google.com

The reactivity of the alcohol nucleophile plays a significant role. Primary alcohols react very quickly, while secondary, tertiary, or sterically hindered alcohols require longer reaction times and may not result in solid products. google.com Studies have shown that the rate constant for the formation of a butyl ester from a δ-lactone is over 7,700 times larger than from the corresponding meadowfoam fatty acid. dss.go.th

5-Hydroxy Amides

The formation of 5-hydroxy amides from δ-lactones is an even more facile process. dss.go.th This conversion takes place by simply mixing the δ-lactone with a slight excess of an amine at the melting point of the lactone. google.com A key feature of this reaction is that it proceeds efficiently without the need for a catalyst. google.comdss.go.th

With primary amines, the reaction is often immediate, signaled by the formation of a precipitate as soon as the amine is added, indicating the reaction is complete. google.com However, weaker nucleophiles such as secondary or hindered amines, like diethanolamine, may necessitate extended reaction times to achieve complete conversion of the lactone. google.com Once the reaction is finished, any excess amine can be removed by diluting the mixture in hexane and performing a vacuum filtration. google.com This method avoids the high temperatures, extended reaction times, and potential for nitrile byproduct formation that can be associated with traditional amide synthesis from fatty acids. dss.go.th

Table 2: Synthesis of 5-Hydroxy Wax Esters and Amides from (S)-Meadowlactone

| Derivative | Nucleophile | Catalyst | Conditions | Reaction Speed |

| 5-Hydroxy Wax Ester | Primary Alcohol | Acid Catalyst (~0.01 eq.) | Melted lactone, slight excess of alcohol | Rapid (solidifies in ~15 min) google.com |

| 5-Hydroxy Wax Ester | Secondary/Tertiary Alcohol | Acid Catalyst | Melted lactone, slight excess of alcohol | Slower, longer reaction times google.com |

| 5-Hydroxy Amide | Primary Amine | None required | Melted lactone, slight excess of amine | Immediate precipitate formation google.comdss.go.th |

| 5-Hydroxy Amide | Secondary/Hindered Amine | None required | Melted lactone, slight excess of amine | Slower, extended reaction times google.com |

Advanced Spectroscopic Characterization of S Meadowlactone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the relative stereochemistry of chiral centers. For (S)-Meadowlactone, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide unambiguous assignments of all proton and carbon signals, confirming the δ-lactone structure. researchgate.netufrgs.br

In a typical ¹H NMR spectrum of a δ-lactone, the proton on the carbon bearing the ring oxygen (C-5 in this case) would appear as a multiplet at a characteristic downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons alpha and beta to the carbonyl group also exhibit distinct chemical shifts. osti.gov Two-dimensional NMR experiments are particularly useful in establishing the connectivity between these protons. For instance, a ¹H-¹H COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the entire spin system within the lactone ring and the long alkyl chain. ufrgs.br

The stereochemical assignment of the chiral center at C-5 can be inferred from Nuclear Overhauser Effect (NOE) experiments. ufrgs.br By observing the spatial proximity of protons, the relative configuration of substituents on the lactone ring can be determined. For (S)-Meadowlactone, specific NOE correlations would be expected between the C-5 proton and certain protons on the alkyl chain, which would be consistent with the (S)-configuration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for δ-Lactones osti.govabdn.ac.uk

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 170-185 |

| CH-O | 4.0 - 4.5 | 75-85 |

| α-CH₂ | 2.2 - 2.6 | 28-38 |

| β-CH₂ | 1.6 - 1.9 | 18-28 |

| γ-CH₂ | 1.3 - 1.7 | 20-30 |

| Alkyl Chain CH₂ | 1.2 - 1.4 | 22-33 |

| Terminal CH₃ | 0.8 - 1.0 | 13-15 |

| Note: Specific chemical shifts can vary depending on the solvent and other structural features. |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. mdpi.com For (S)-Meadowlactone (C₂₀H₃₈O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. mdpi.comnih.gov

Electron ionization (EI) mass spectrometry typically leads to fragmentation of the molecular ion, providing valuable structural information. libretexts.orgruc.dk The fragmentation pattern of δ-lactones is often characterized by specific cleavage pathways. libretexts.org Common fragmentation patterns for lactones include the loss of the alkyl side chain and rearrangements like the McLafferty rearrangement. libretexts.orgslideshare.net The analysis of these fragment ions helps to piece together the structure of the molecule. libretexts.orgpittcon.org For (S)-Meadowlactone, characteristic fragments would correspond to the loss of the C₁₅H₃₁ alkyl chain and cleavage of the lactone ring. libretexts.org

Table 2: Expected Key Fragmentation Ions for Meadowlactone (B1215040) in Mass Spectrometry nih.govlibretexts.org

| m/z Value | Proposed Fragment | Significance |

| 310 | [M]⁺ | Molecular Ion |

| 99 | [C₅H₇O₂]⁺ | Lactone ring fragment |

| 85 | [C₄H₅O₂]⁺ | Result of a rearrangement |

| Note: The relative intensities of these fragments can provide further structural clues. |

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful technique that can be used for the analysis of (S)-Meadowlactone, especially in complex mixtures. nih.govwindows.net This method allows for the separation of the compound from other components before it is introduced into the mass spectrometer for analysis. windows.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govspecac.com The most characteristic feature in the IR spectrum of (S)-Meadowlactone is the strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone ring. specac.comspectroscopyonline.com This peak typically appears in the region of 1730-1750 cm⁻¹. libretexts.org The exact position of this band can provide information about the ring size; δ-lactones generally absorb at a slightly lower frequency than γ-lactones.

Another key absorption is the C-O stretching vibration of the ester group, which is typically observed in the 1250-1000 cm⁻¹ region. libretexts.org The presence of a long alkyl chain will be evident from the strong C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹. libretexts.org

Raman spectroscopy can also be used to identify the lactone functional group. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. researchgate.net However, the C-C stretching vibrations of the alkyl chain often give rise to strong Raman signals.

Table 3: Characteristic Infrared Absorption Frequencies for (S)-Meadowlactone specac.comlibretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (δ-lactone) | Stretch | 1730 - 1750 | Strong, Sharp |

| C-O (ester) | Stretch | 1250 - 1000 | Strong |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C-H (alkane) | Bend | 1350 - 1470 | Medium |

Chiroptical Spectroscopic Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopic techniques are essential for confirming the absolute stereochemistry of a chiral molecule like (S)-Meadowlactone. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.orglibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgscribd.comjasco-global.com A chiral molecule will exhibit a plain curve that crosses the zero-rotation axis at the wavelength of an electronic transition. The sign of the Cotton effect, which is the characteristic shape of the ORD curve near an absorption band, can be related to the absolute configuration of the chiral center. biologic.net

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.orgmdpi.com A CD spectrum will show positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. nih.gov For (S)-Meadowlactone, the n → π* transition of the lactone carbonyl group is the primary chromophore responsible for the CD signal. mdpi.com The sign and intensity of the CD band associated with this transition can be used to assign the (S)-configuration at the C-5 stereocenter, often by applying empirical rules such as the octant rule for lactones. nih.govnih.gov The combination of experimental CD data with theoretical calculations can provide a high level of confidence in the stereochemical assignment. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Meadowlactone

Ring-Opening and Ring-Closing Equilibrium (pH and Ionic Character Effects)

The defining characteristic of Meadowlactone's reactivity is the equilibrium between its closed-ring lactone form and its open-ring hydroxy acid form. This dynamic process is highly sensitive to the pH and ionic character of the surrounding medium.

Meadowlactone (B1215040) possesses amphoteric properties, meaning its isomeric structures can shift between oil and water solubility depending on the pH. essentialingredients.com The cyclical lactone ring can open and close as a function of both pH and the ionic character of the environment. elementis.comessentialingredients.com This equilibrium is a key aspect of its chemical nature. elementis.comessentialingredients.comulprospector.com

pH Effects:

The stability of the lactone ring is directly influenced by pH. In acidic to neutral conditions, the closed-ring lactone form is generally favored. However, under basic conditions, the equilibrium shifts towards the open-ring form. This is due to the hydrolysis of the ester bond, which is catalyzed by hydroxide (B78521) ions. The process is reversible, and acidification of the open-chain hydroxy carboxylate will favor the ring-closing reaction to reform the lactone. nih.gov This pH-dependent behavior is analogous to other lactones where the lactone form dominates at low pH, and the ring-opened species becomes more prevalent as the pH increases. nih.gov

Ionic Character Effects:

The ionic strength of the solution also plays a role in the ring-opening and closing equilibrium. elementis.comessentialingredients.com While detailed mechanistic studies on the specific effects of different ions on Meadowlactone are not extensively published, it is understood that the presence of ions can influence the polarity of the solvent and the solvation of both the lactone and the open-chain form, thereby shifting the equilibrium. This contributes to the compound's amphoteric nature. essentialingredients.comelementis.comessentialingredients.com

The interplay of these factors is summarized in the following table:

| Condition | Predominant Form | Key Factors |

| Acidic to Neutral pH | Closed-ring (Lactone) | Stability of the ester linkage. |

| Basic pH | Open-ring (Hydroxy acid/carboxylate) | Base-catalyzed hydrolysis of the ester. |

| Varying Ionic Character | Equilibrium Shift | Influences solvent polarity and solvation of species. elementis.comessentialingredients.com |

Reactions with Nucleophiles (e.g., Thiol Addition and Thio-Ester Bond Formation)

The electrophilic carbon atom of the carbonyl group in the lactone ring of Meadowlactone is susceptible to attack by nucleophiles. This reactivity is particularly relevant in its interactions with biological molecules and in specific chemical applications.

A notable reaction is the addition of thiols to the lactone. This can lead to the formation of a covalent thio-ester bond. google.com This reaction is significant in applications such as hair care, where lactones can react with free thiol groups present in chemically treated hair. google.com The formation of a thio-ester bond can impart a "repairing" or "conditioning" effect. google.com

The general mechanism involves the nucleophilic attack of the thiol on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a thio-ester. This type of reaction, where a sulfur nucleophile attacks an electrophilic center, is a fundamental process in organic chemistry. nih.gov The efficiency of such reactions can be influenced by catalysts, such as bases or phosphines, which can activate either the thiol or the electrophile. researchgate.netmit.edu

Oxidation and Reduction Pathways

Information regarding specific oxidation and reduction pathways for (S)-Meadowlactone is limited in publicly available scientific literature. However, based on the general reactivity of lactones, certain pathways can be inferred.

Oxidation:

The lactone ring itself is relatively stable to oxidation under normal conditions. The long alkyl chain, however, could be susceptible to oxidation at allylic or other activated positions if unsaturation were present. Meadowlactone is described as a nonenzymatic oxidation product of arachidonic acid, suggesting its formation can be a result of oxidative processes. nih.gov

Reduction:

Lactones can be reduced by strong reducing agents, such as lithium aluminum hydride (LiAlH₄), to form diols. In the case of Meadowlactone, reduction would cleave the ester bond and reduce the resulting carboxylic acid and ester to their corresponding alcohols, yielding a 1,5-diol. Milder reducing agents might selectively reduce the carbonyl group.

Theoretical and Computational Studies of S Meadowlactone

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (S)-Meadowlactone are crucial for understanding its physical properties and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to investigate these aspects.

Conformational Analysis

The δ-lactone ring of (S)-Meadowlactone is not planar and exists in various conformations. For the parent δ-valerolactone, the two primary interconverting conformations are the half-chair and the boat form. rsc.org Computational studies on δ-valerolactone have suggested a conformational equilibrium, with the half-chair form being slightly more stable than the boat form. rsc.org The long pentadecyl side chain of (S)-Meadowlactone would introduce further conformational complexity. A comprehensive conformational analysis of (S)-Meadowlactone would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This can be achieved through various computational methods, from molecular mechanics to higher-level quantum chemical calculations.

For instance, studies on similar lactones have utilized techniques like the lanthanide-induced shift (LIS) NMR analysis in conjunction with ab initio and molecular mechanics (MM) optimized geometries to determine conformational equilibria. rsc.org For γ-valerolactone, a related five-membered ring lactone, an equilibrium between two envelope conformations has been described. rsc.org A similar approach for (S)-Meadowlactone would likely reveal a preference for conformations that minimize steric hindrance from the long alkyl chain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of (S)-Meadowlactone in various environments, such as in solution or at interfaces. MD simulations model the system as a collection of atoms interacting through classical mechanics, allowing for the observation of molecular motion over time. rsc.org Such simulations could be employed to study the interactions of (S)-Meadowlactone with water, lipids, or other cosmetic ingredients at an atomic level.

For example, all-atom MD simulations have been used to study the absorption and dynamics of γ-butyrolactone within a polyelectrolyte brush layer, revealing that the lactone's mobility is significantly reduced inside the brush layer compared to in bulk solution. rsc.org A similar study on (S)-Meadowlactone could elucidate its behavior in complex formulations and its interaction with skin lipids, potentially explaining its moisturizing and protective effects. specialchem.comknowde.com MD simulations can also be used to understand drug encapsulation and solvation within micellar structures formed by polymers like poly(ε-caprolactone), a larger lactone-based polymer. researchgate.net

Table 1: Conformational Equilibria of Representative Lactones This table presents data from studies on similar lactone structures to illustrate the types of results obtained from conformational analysis. Specific experimental or computational data for (S)-Meadowlactone is not available in the cited literature.

| Lactone | Predominant Conformations | Population of Minor Conformer (%) | Method | Reference |

|---|---|---|---|---|

| δ-Valerolactone | Half-chair and Boat | ~20 | LIS NMR Analysis | rsc.org |

| γ-Valerolactone | Two Envelope Conformations | 30 | LIS NMR Analysis | rsc.org |

| ε-Caprolactone | Chair | Not significantly populated | LIS NMR Analysis | rsc.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and intrinsic reactivity of molecules like (S)-Meadowlactone. rsc.org These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reaction energetics. escholarship.org

Electronic Structure

Calculations on (S)-Meadowlactone would reveal details about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to its reactivity. The electron-withdrawing nature of the ester group in the lactone ring creates an electrophilic carbonyl carbon, which is a key feature of its electronic structure. Quantum chemical methods can quantify the partial charges on each atom, providing a more detailed picture of the molecule's polarity.

Reactivity

The reactivity of (S)-Meadowlactone is largely governed by the δ-lactone ring. This ring can undergo hydrolysis (ring-opening) under certain pH conditions, a property that contributes to its amphoteric nature where the ring can open and close. knowde.comulprospector.com Quantum chemical calculations can model the mechanism of such reactions, including the identification of transition states and the calculation of activation energies. For example, DFT-based models have been used to estimate the reactivity of acyl-containing chemicals with nucleophiles like lysine, which is relevant for understanding potential interactions with skin proteins. nih.gov Such a study found that chemicals with a reaction barrier below 5 kcal/mol are expected to be strong sensitizers, while those with barriers above 15 kcal/mol are likely non-sensitizers. nih.gov

Furthermore, high-level composite ab initio methods like G4 and G4(MP2) have been successfully used to calculate the gas-phase enthalpies of formation for long-chain γ- and δ-undecanolactones, showing good agreement with experimental values. mdpi.com These thermochemical data are fundamental for assessing the stability of the molecule.

Table 2: Calculated Thermochemical Data for Long-Chain Lactones This table shows examples of data obtained from high-level quantum chemical calculations on long-chain lactones, illustrating the type of information that could be determined for (S)-Meadowlactone.

| Compound | Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| γ-Undecanolactone | G4 | -596.0 | mdpi.com |

| γ-Undecanolactone | G4(MP2) | -594.1 | mdpi.com |

| δ-Undecanolactone | G4 | -607.7 | mdpi.com |

| δ-Undecanolactone | G4(MP2) | -605.9 | mdpi.com |

Structure-Chemical Interaction Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties. While no specific QSAR/QSPR models for (S)-Meadowlactone were found, the principles can be applied to predict its behavior based on its molecular descriptors.

A QSAR study on (S)-Meadowlactone would involve calculating a set of molecular descriptors that encode its structural, electronic, and physicochemical properties. These descriptors could include constitutional indices, topological indices, quantum chemical parameters (like HOMO/LUMO energies and partial charges), and 3D descriptors. These would then be correlated with a specific property of interest, such as skin hydration efficacy or anti-irritancy effects, using statistical methods like multiple linear regression or machine learning algorithms.

For instance, QSAR studies on sesquiterpene lactones have been used to model their antitrypanosomal activity and their inhibitory effects on the transcription factor NF-κB. nih.govacs.org These studies identified that the number of alkylating centers and lipophilicity were important descriptors for biological activity. acs.org Another QSAR study on N-acyl-homoserine lactones used quantum chemical descriptors calculated with the semi-empirical AM1 method to successfully model their lactonolysis activity. researchgate.net

For (S)-Meadowlactone, relevant descriptors would likely include its lipophilicity (logP), molecular weight, polar surface area, and descriptors related to the lactone ring's reactivity. By building a QSAR model with a dataset of similar compounds with known properties, the model could then be used to predict the performance of (S)-Meadowlactone or to design new molecules with enhanced properties.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Lactones This table provides examples of descriptor classes used in QSAR models for other types of lactones, which could be relevant for developing models for (S)-Meadowlactone.

| Descriptor Class | Specific Examples | Relevance | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of π-systems, Number of OH groups | Basic molecular properties influencing size and polarity | |

| Electronic | Partial Charges, HOMO/LUMO Energies | Related to reactivity and intermolecular interactions | researchgate.net |

| Physicochemical | Lipophilicity (logP) | Governs membrane permeability and transport | |

| 3D/Steric | Molecular Shape, Volume | Important for binding to biological targets | nih.gov |

Future Directions in S Meadowlactone Research

Development of Novel Enantioselective Synthetic Routes

The synthesis of (S)-Meadowlactone, and lactones in general, is an active area of research, with a significant focus on developing enantioselective methods to produce specific stereoisomers. The spatial arrangement of atoms in a molecule like (S)-Meadowlactone is crucial for its biological and chemical properties. ontosight.ai

Current synthetic strategies often involve the acid-catalyzed lactonization of unsaturated fatty acids. google.comgoogle.com For instance, the selective synthesis of δ-lactones from Δ⁵ unsaturated fatty acids, such as eicosenoic acid found in meadowfoam oil, can be achieved by reacting the fatty acid in a highly polar solvent with an acid catalyst at low temperatures. google.comgoogle.com Controlling reaction conditions like temperature, acid concentration, and solvent ratios is key to favoring the formation of the desired δ-lactone over the γ-lactone. google.comgoogle.com

Future research in this area will likely concentrate on the development of more sophisticated catalytic systems that can achieve high enantioselectivity, yielding the (S)-enantiomer with greater precision and efficiency. This could involve the use of chiral N-heterocyclic carbenes (NHCs) as catalysts, which have shown promise in the enantioselective synthesis of other complex molecules, including those containing quaternary carbon stereocenters. nih.gov The exploration of dynamic kinetic resolution of racemic mixtures, a technique successfully applied to the synthesis of other chiral lactones, could also provide a valuable pathway to enantiomerically pure (S)-Meadowlactone. rsc.org

| Synthetic Approach | Key Features | Potential for (S)-Meadowlactone Synthesis |

| Acid-Catalyzed Lactonization | Utilizes acid catalysts to promote the intramolecular cyclization of hydroxy fatty acids. google.comgoogle.com | Established method, but may lack high enantioselectivity without chiral catalysts or auxiliaries. |

| Chiral N-Heterocyclic Carbene (NHC) Catalysis | Employs chiral NHCs to catalyze enantioselective reactions. nih.gov | Promising for achieving high enantiomeric excess of the (S)-isomer. |

| Dynamic Kinetic Resolution | Converts a racemic starting material into a single enantiomer of the product. rsc.org | Could be a highly efficient route to enantiopure (S)-Meadowlactone from a racemic precursor. |

| Biocatalysis | Utilizes enzymes to catalyze stereospecific reactions. | Offers potential for environmentally friendly and highly selective synthesis. |

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

While (S)-Meadowlactone is known to be derived from Meadowfoam (Limnanthes alba) seed oil, the full extent of its natural distribution is likely not yet fully understood. essentialingredients.comgoogle.com Recent studies have identified meadowlactone (B1215040) in the extracts of other plants, such as garden cress (Lepidium sativum) and certain varieties of mulberry (Morus spp.). researchgate.netajer.orgacs.org These findings suggest that meadowlactone may be a more widespread plant metabolite than previously thought.

Future research will likely involve broader screening of plant species for the presence of (S)-Meadowlactone and other related lactones. This exploration could uncover novel and potentially more abundant natural sources.

Furthermore, the biosynthetic pathways leading to the formation of (S)-Meadowlactone in plants are not yet fully elucidated. Research into the biogenesis of other lactones, such as γ-nonalactone in beer, has revealed precursor molecules and enzymatic steps involved in their formation. researchgate.net A similar investigative approach could be applied to (S)-Meadowlactone, involving isotopic labeling studies to trace the metabolic origins of the molecule within the plant. Understanding the biosynthetic machinery could open doors to metabolic engineering approaches to enhance the production of (S)-Meadowlactone in its natural host or even in microbial systems.

| Potential Natural Source | Evidence/Rationale | Future Research Focus |

| Garden Cress (Lepidium sativum) | Identified as a component in extracted oil. researchgate.netajer.org | Quantify the concentration of (S)-Meadowlactone and investigate its biosynthetic pathway in this species. |

| Mulberry (Morus spp.) | Detected in latex extracts of certain varieties. acs.orgresearchgate.net | Screen a wider range of mulberry species and cultivars to identify high-yielding sources. |

| Other Plant Oils | Many plant oils contain unsaturated fatty acids that could be precursors. google.comresearchgate.net | Broad-based screening of plant oils for the presence of meadowlactone and its isomers. |

Advanced Characterization Techniques for Complex Matrices

The accurate detection and quantification of (S)-Meadowlactone in complex matrices such as plant extracts, food products, and cosmetic formulations is crucial for both research and quality control. researchgate.netmdpi.com Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of lactones. researchgate.netajer.org To enhance the sensitivity and chromatographic behavior of compounds with active hydrogen atoms like (S)-Meadowlactone, derivatization techniques are often used. researchgate.netajer.orgresearchgate.net One such method involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). researchgate.netajer.org

Future advancements in this area will likely focus on the application of more sophisticated hyphenated analytical techniques. unime.it These could include:

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) , which offer high sensitivity and selectivity for the analysis of complex mixtures. unime.itsci-hub.se

Tandem mass spectrometry (MS/MS) , which provides structural information and allows for the specific detection of target compounds in complex backgrounds. researchgate.net

The integration of chemometric approaches with chromatographic and spectroscopic data to facilitate pattern recognition and quantitative analysis. mdpi.com

These advanced techniques will be instrumental in accurately identifying and quantifying (S)-Meadowlactone, even at trace levels, and in differentiating it from other structurally similar lactones within intricate sample matrices.

Investigation of Specific Chemical Interactions and Derivatization Potential

(S)-Meadowlactone possesses a unique amphoteric character due to its delta-lactone ring, which can open and close depending on the pH and ionic environment. specialchem.comulprospector.com This property influences its solubility and interactions with other molecules. The hydrophilic nature of the lactone ring and the lipophilic character of its long fatty acid chain contribute to its interesting interfacial properties. specialchem.com

Future research will likely delve deeper into the specific chemical interactions of (S)-Meadowlactone. This includes studying its reactivity in various chemical transformations and its potential for derivatization. Understanding how the lactone ring participates in reactions could lead to the synthesis of novel derivatives with tailored properties. For example, the reaction of lactones with other polymers, such as poly(ethylene terephthalate) (PET), has been explored to create copolyesters with modified characteristics. capes.gov.br Similar investigations with (S)-Meadowlactone could yield new materials with unique functionalities.

Furthermore, derivatization is not only important for analytical purposes but also for creating new molecules with potentially enhanced biological activities or improved physical properties for various applications. ontosight.ai Exploring the derivatization potential of (S)-Meadowlactone could unlock new avenues for its use in fields ranging from materials science to pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-Meadowlactone, and how can researchers optimize enantiomeric purity during synthesis?

- Methodology : Use chiral catalysts (e.g., asymmetric organocatalysis) or enzymatic resolution to enhance enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry to quantify enantiomeric excess (ee). For optimization, vary solvent systems (e.g., polar aprotic solvents) and temperature gradients to minimize racemization .

- Data Interpretation : Compare ee values across trials using ANOVA to identify statistically significant variables affecting purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (S)-Meadowlactone’s structural and stereochemical properties?

- Methodology : Combine / NMR with NOESY or ROESY to confirm stereochemistry. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, employ chiral stationary phases in GC or HPLC coupled with UV/ECD detection .

- Validation : Cross-reference spectral data with published crystallographic or computational studies (e.g., density functional theory (DFT) simulations) to resolve ambiguities .

Q. How does (S)-Meadowlactone’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Experimental Design : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Quantify degradation products via LC-MS at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life predictions .

- Best Practices : Store in inert atmospheres (argon) with desiccants and amber vials to mitigate oxidation and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (S)-Meadowlactone across in vitro and in vivo models?

- Methodology : Perform a systematic review (PRISMA guidelines) to aggregate data, stratifying results by model system (e.g., cell lines vs. animal species), dosage, and exposure duration. Apply meta-regression to identify confounding variables (e.g., metabolic differences in cytochrome P450 pathways) .

- Case Study : Replicate conflicting experiments with standardized protocols (e.g., identical cell lines, serum-free media) to isolate biological variability from methodological artifacts .

Q. What computational strategies are effective for modeling (S)-Meadowlactone’s interactions with biological targets, and how can these predict off-target effects?

- Approach : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For off-target profiling, employ cheminformatics tools (e.g., SwissTargetPrediction) and validate via kinome-wide selectivity assays .

- Limitations : Address false positives by cross-referencing with transcriptomic data (RNA-seq) from treated biological systems .

Q. How should researchers design dose-response studies to account for (S)-Meadowlactone’s nonlinear pharmacokinetics in heterogeneous populations?

- Experimental Design : Use adaptive trial designs with Bayesian statistics to adjust dosing in real-time based on interim pharmacokinetic (PK) data. Incorporate population PK models (NONMEM) to account for covariates like age, gender, and genetic polymorphisms .

- Data Analysis : Apply Hill slope equations to EC/IC curves, and use bootstrap resampling to quantify uncertainty in potency estimates .

Q. What strategies mitigate batch-to-batch variability in (S)-Meadowlactone synthesis for large-scale pharmacological studies?

- Quality Control : Implement process analytical technology (PAT) for in-line monitoring (e.g., FTIR, Raman spectroscopy) during synthesis. Use design of experiments (DoE) to optimize critical process parameters (CPPs) like reaction time and catalyst loading .

- Standardization : Establish acceptance criteria for intermediates (e.g., ee ≥ 98%, HPLC purity ≥ 99%) and validate with interlaboratory round-robin testing .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration logs) in supplemental materials. Use open-source platforms (Zenodo, GitHub) to share raw datasets and analysis scripts .

- Ethical Reporting : Disclose conflicts of interest and negative results to reduce publication bias. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.